Nampt-IN-10 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

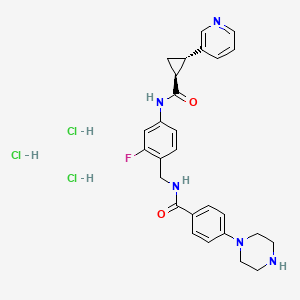

C27H31Cl3FN5O2 |

|---|---|

Molecular Weight |

582.9 g/mol |

IUPAC Name |

N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]-4-piperazin-1-ylbenzamide;trihydrochloride |

InChI |

InChI=1S/C27H28FN5O2.3ClH/c28-25-14-21(32-27(35)24-15-23(24)19-2-1-9-30-16-19)6-3-20(25)17-31-26(34)18-4-7-22(8-5-18)33-12-10-29-11-13-33;;;/h1-9,14,16,23-24,29H,10-13,15,17H2,(H,31,34)(H,32,35);3*1H/t23-,24+;;;/m1.../s1 |

InChI Key |

IQUFHPQADPKDKT-VLUQSWOWSA-N |

Isomeric SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F.Cl.Cl.Cl |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Nampt-IN-10 Trihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent and specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme in a myriad of cellular processes, including energy metabolism, DNA repair, and signaling. Due to the heightened metabolic demands of cancer cells, they often exhibit a greater dependence on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT a compelling therapeutic target in oncology.[3] this compound has demonstrated significant cytotoxic effects in various cancer cell lines and is being explored as a novel payload for antibody-drug conjugates (ADCs).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the NAMPT enzyme.[1][2] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), a direct precursor of NAD+.[4] By blocking this crucial step, this compound leads to a significant depletion of the intracellular NAD+ pool.

The reduction in NAD+ levels triggers a cascade of downstream events, culminating in cellular demise. These events include:

-

Metabolic Crisis: NAD+ is a critical cofactor for key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. Its depletion disrupts these central metabolic pathways, leading to a severe energy crisis and a reduction in ATP production.[4]

-

Induction of Apoptosis: The profound metabolic stress and cellular damage caused by NAD+ depletion activate the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of caspases, including caspase-3, -8, and -9, which execute the programmed cell death process.[1]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro potency of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | 5 | [2] |

| CORL23 | Lung Cancer | 19 | [2] |

| NCI-H526 | Small Cell Lung Cancer (c-Kit expressing) | 2 | [2] |

| MDA-MB-453 | Breast Cancer (HER2 expressing) | 0.4 | [2] |

| NCI-N87 | Gastric Cancer (HER2 expressing) | 1 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Cell Viability/Cytotoxicity Assay (Based on CellTiter-Glo®)

This protocol measures the dose-dependent effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Selected cancer cell line

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

White, clear-bottom 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[5]

-

Compound Preparation: Prepare a 10X serial dilution of this compound in culture medium from a DMSO stock. For example, create a concentration range from 1 µM down to 0.1 nM. Include a vehicle control (medium with the same final DMSO concentration).[5]

-

Cell Treatment: Add 10 µL of the 10X compound dilutions to the corresponding wells, bringing the final volume to 100 µL.[5]

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[2]

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[5]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Measure luminescence using a plate reader.[5]

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

NAMPT Biochemical Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of NAMPT.

Materials:

-

Purified recombinant NAMPT enzyme

-

NAMPT assay buffer

-

ATP solution

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

This compound

-

96-well or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a multi-well plate, add the purified NAMPT enzyme to each well. Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).

-

Reaction Initiation: Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Signal Generation: Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells. This will convert the NMN product of the NAMPT reaction to NAD+, and subsequently to NADH, which is fluorescent.

-

Fluorescence Measurement: Incubate for a further period to allow for the development of the fluorescent signal. Measure the fluorescence at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NAD+ Level Measurement

This protocol confirms the on-target effect of the inhibitor by measuring the depletion of intracellular NAD+ levels.

Materials:

-

Selected cancer cell line

-

Complete culture medium

-

This compound

-

NAD+/NADH quantification kit (colorimetric or fluorometric)

-

6-well plates or 10 cm dishes

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or 10 cm dish to obtain a sufficient number of cells. Treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest and wash the cells. Lyse the cells using the extraction buffer provided in the NAD+/NADH quantification kit.

-

Quantification: Follow the kit's instructions to measure the intracellular NAD+ levels. This typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product.

-

Data Analysis:

-

Generate a standard curve using the provided NAD+ standard.

-

Calculate the concentration of NAD+ in each sample.

-

Normalize the NAD+ amount to the cell number or protein concentration determined from a parallel plate.

-

Plot the normalized NAD+ levels against the inhibitor concentration and/or time.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Nampt-IN-10 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Nampt-IN-10 trihydrochloride, a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). This document details the scientific rationale behind its development, its mechanism of action, and the experimental protocols utilized in its characterization, with a focus on its application as a novel payload for antibody-drug conjugates (ADCs).

Introduction: Targeting a Key Metabolic Vulnerability in Cancer

Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for NAD+-dependent enzymes involved in signaling and DNA repair.[1] Many cancer cells exhibit an increased reliance on the NAD+ salvage pathway to meet their high metabolic demands.[2] The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has emerged as a compelling therapeutic target.[2] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[3]

This compound, also referred to as compound 4 in initial publications, was developed as a potent NAMPT inhibitor.[4][5] Its discovery was part of an effort to identify novel, non-antimitotic payloads for antibody-drug conjugates (ADCs), a therapeutic modality that allows for the targeted delivery of highly potent cytotoxic agents to cancer cells.[6] The clinical utility of small molecule NAMPT inhibitors has been hampered by on-target, dose-limiting toxicities.[6] By incorporating a NAMPT inhibitor into an ADC, it was hypothesized that the therapeutic index could be significantly improved by directing the potent payload specifically to tumor tissues.[6]

Discovery and Rationale

The development of this compound stemmed from a structure-activity relationship (SAR) study of a novel class of NAMPT inhibitors.[5] The core scaffold was optimized for high potency against the NAMPT enzyme, leading to the identification of "payload 4" (Nampt-IN-10).[5][6] This compound demonstrated single-digit nanomolar potency in various cancer cell lines, making it an attractive candidate for ADC development.[5][6]

The rationale for its use as an ADC payload is based on the following principles:

-

High Potency: The nanomolar cytotoxicity of Nampt-IN-10 allows for the delivery of a lethal dose to target cells with a limited number of ADC molecules.

-

Novel Mechanism of Action: As a non-antimitotic agent, it offers a therapeutic alternative to commonly used tubulin inhibitors and DNA-damaging agents, potentially overcoming resistance mechanisms to these established payloads.[6]

-

Targeted Delivery: Conjugation to a tumor-targeting antibody restricts the cytotoxic effect to antigen-expressing cancer cells, thereby minimizing systemic toxicity associated with NAMPT inhibition.[6]

Quantitative Biological Data

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The following table summarizes its in vitro potency.

| Cell Line | Target Antigen | IC50 (nM) | Reference |

| A2780 | - | 5 | [4] |

| CORL23 | - | 19 | [4] |

| NCI-H526 | c-Kit expressing | 2 | [4] |

| MDA-MB-453 | HER2 expressing | 0.4 | [4] |

| NCI-N87 | HER2 expressing | 1 | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effect through the direct inhibition of the NAMPT enzyme. This disrupts the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ levels. The decline in NAD+ has several downstream consequences that contribute to cell death:

-

Metabolic Crisis: NAD+ is a crucial cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to an energy crisis within the cell.

-

Impaired DNA Repair: NAD+ is a substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair. Reduced NAD+ levels compromise the cell's ability to repair DNA damage, leading to the accumulation of lethal mutations.

-

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including gene expression, metabolism, and stress responses. Inhibition of sirtuin activity due to NAD+ depletion can disrupt these vital functions.

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of its inhibition by Nampt-IN-10.

Caption: Inhibition of NAMPT by Nampt-IN-10 blocks the NAD+ salvage pathway.

Synthesis Process

While the detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the key publication by Karpov et al. indicates that the synthesis and characterization of the payload are described in the supporting information of their paper.[5][6] Access to this supplementary data is required for the complete synthetic route. The general approach would involve a multi-step organic synthesis to construct the core heterocyclic structure and introduce the necessary functional groups for its inhibitory activity and subsequent conjugation to a linker.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound and its corresponding ADCs, based on standard methodologies in the field.

NAMPT Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of Nampt-IN-10 against the NAMPT enzyme.

Methodology:

-

A coupled-enzyme assay is commonly used.

-

Recombinant human NAMPT enzyme is incubated with varying concentrations of Nampt-IN-10.

-

The substrates, nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), are added to initiate the reaction, producing nicotinamide mononucleotide (NMN).

-

NMN is then converted to NAD+ by the addition of NMNAT (nicotinamide mononucleotide adenylyltransferase).

-

The generated NAD+ is quantified using a colorimetric or fluorometric method, often by coupling it to a dehydrogenase reaction that produces a detectable signal.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Cytotoxicity Assay

Objective: To determine the cytotoxic potency (IC50) of Nampt-IN-10 in cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72-96 hours).

-

Cell viability is assessed using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or by measuring ATP content (e.g., CellTiter-Glo®).

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Antibody-Drug Conjugate (ADC) Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of an ADC using Nampt-IN-10 as the payload.

Caption: Workflow for ADC synthesis and subsequent characterization.

Methodology:

-

Linker Attachment: A suitable linker is first attached to Nampt-IN-10. This linker typically contains a reactive group for conjugation to the antibody.

-

Antibody Modification: The monoclonal antibody is often partially reduced to expose free thiol groups on cysteine residues.

-

Conjugation: The linker-payload is then reacted with the modified antibody, forming a stable covalent bond.

-

Purification: The resulting ADC is purified to remove unconjugated payload, linker, and antibody.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

Conclusion

This compound is a potent and promising NAMPT inhibitor with a novel mechanism of action for an ADC payload. Its targeted delivery via an antibody has the potential to overcome the dose-limiting toxicities observed with systemic NAMPT inhibition, thereby improving the therapeutic window. Further research and access to detailed synthetic protocols will be crucial for the continued development and evaluation of this and other NAMPT inhibitor-based ADCs in the fight against cancer.

References

- 1. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Nampt-IN-10 Trihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, a critical metabolic route for cellular energy and signaling. Its upregulation in various cancers has made it a compelling target for therapeutic intervention. Nampt-IN-10 trihydrochloride is a potent inhibitor of NAMPT, demonstrating significant cytotoxic effects in a range of cancer cell lines. This technical guide provides an in-depth overview of the chemical properties, structure, mechanism of action, and relevant experimental protocols for this compound. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and metabolic therapies.

Chemical Properties and Structure

This compound is a small molecule inhibitor of the NAMPT enzyme. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Not publicly available. |

| Molecular Formula | C₂₇H₃₁Cl₃FN₅O₂ |

| Molecular Weight | 582.92 g/mol |

| SMILES Notation | FC(C=C1NC([C@@H]2--INVALID-LINK--C2)=O)=C(C=C1)CNC(C4=CC=C(N5CCNCC5)C=C4)=O.[H]Cl.[H]Cl.[H]Cl |

| Appearance | White to off-white solid powder. |

| Solubility | Soluble in DMSO. |

Note: The provided SMILES notation and molecular formula correspond to the trihydrochloride salt form of the compound.

Mechanism of Action and Signaling Pathway

Nampt-IN-10 exerts its biological effects through the potent and specific inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This pathway is essential for replenishing cellular pools of NAD+, a critical coenzyme in a vast array of cellular processes, including:

-

Redox Reactions: NAD+ is a key electron acceptor in glycolysis and the citric acid cycle, fundamental for ATP production.

-

DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for repairing DNA damage.

-

Signaling: NAD+-dependent enzymes like sirtuins regulate a wide range of cellular processes, including gene expression, metabolism, and apoptosis.

By inhibiting NAMPT, Nampt-IN-10 blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+. This leads to a rapid depletion of intracellular NAD+ levels, which in turn triggers a cascade of events culminating in cancer cell death. The key downstream effects of NAMPT inhibition include:

-

Metabolic Crisis: Depletion of NAD+ impairs ATP production, leading to an energy crisis within the cell.

-

Inhibition of DNA Repair: Reduced NAD+ levels compromise the activity of PARPs, leading to the accumulation of DNA damage.

-

Induction of Apoptosis: The combination of energy depletion and genomic instability triggers programmed cell death.

The binding of many NAMPT inhibitors occurs within a "rear channel" of the enzyme, a tunnel-shaped cavity that extends from the nicotinamide binding site. This allosteric binding is thought to be crucial for their potent inhibitory activity.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of Nampt-IN-10 against a panel of human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| A2780 | Ovarian Cancer | 5 |

| CORL23 | Lung Cancer | 19 |

| NCI-H526 | Small Cell Lung Cancer | 2 |

| MDA-MB-453 | Breast Cancer | 0.4 |

| NCI-N87 | Gastric Cancer | 1 |

Data sourced from publicly available information.

For comparative purposes, the pharmacokinetic properties of other NAMPT inhibitors have been reported. For instance, FK866, another potent NAMPT inhibitor, has a reported plasma half-life of approximately 50 minutes in mice when administered intravenously. Specific pharmacokinetic data for Nampt-IN-10 is not currently available in the public domain.

Experimental Protocols

Generalized Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be generalized based on the synthesis of structurally similar NAMPT inhibitors. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates, followed by salt formation.

In Vitro NAMPT Enzymatic Assay (IC₅₀ Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Nampt-IN-10 against the NAMPT enzyme.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound

-

384-well assay plates

-

Plate reader capable of measuring fluorescence (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the assay buffer, NAMPT enzyme, NMNAT, ADH, and ethanol.

-

Add the serially diluted Nampt-IN-10 or vehicle control to the respective wells.

-

Initiate the reaction by adding a mixture of NAM, PRPP, and ATP.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence to determine the amount of NADH produced.

-

Plot the percentage of inhibition against the log concentration of Nampt-IN-10 and fit the data using a non-linear regression model to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of Nampt-IN-10 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and incubate overnight.

-

Prepare a serial dilution of Nampt-IN-10 in complete culture medium.

-

Treat the cells with the serially diluted compound or vehicle control and incubate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log concentration of Nampt-IN-10 to determine the IC₅₀ value.

Conclusion

This compound is a potent and specific inhibitor of the NAMPT enzyme, representing a promising therapeutic agent for the treatment of cancers that are highly dependent on the NAD+ salvage pathway. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and key experimental protocols. The data and methodologies presented herein are intended to facilitate further research and development of this and other NAMPT inhibitors as novel anticancer therapies.

Nampt-IN-10 trihydrochloride CAS number and molecular weight

This technical guide provides a comprehensive overview of Nampt-IN-10 trihydrochloride, a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Core Compound Information

This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Due to the high dependence of cancer cells on NAD+ for their metabolic activities, NAMPT has emerged as a critical target in oncology.

| Property | Value |

| Product Name | This compound |

| Molecular Weight | 582.92[1][2] |

| Chemical Formula | C₂₇H₃₁Cl₃FN₅O₂[3][4][5] |

| CAS Number | Not explicitly available for the trihydrochloride form. The CAS number for the related TFA salt is 2567724-20-1.[6][7][8] |

| Mechanism of Action | Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[5] |

| Primary Application | Investigated as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1][9][10] |

Biological Activity and In Vitro Potency

Nampt-IN-10 has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its potency highlights its potential as a therapeutic agent, particularly when delivered selectively to tumor cells via an ADC.

| Cell Line | Receptor Expression | IC₅₀ (nM) |

| A2780 | Not specified | 5 |

| CORL23 | Not specified | 19 |

| NCI-H526 | c-Kit expressing | 2 |

| MDA-MB-453 | HER2 expressing | 0.4 |

| NCI-N87 | HER2 expressing | 1 |

| Data sourced from MedChemExpress product information sheets.[1][3][11] |

Mechanism of Action: The NAMPT Signaling Pathway

Nampt-IN-10 exerts its therapeutic effect by inhibiting the NAMPT enzyme, which is a cornerstone of the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes, including redox reactions, DNA repair, and cell signaling. By blocking NAMPT, the inhibitor depletes NAD+ levels, leading to an energy crisis and ultimately, cell death, particularly in cancer cells with high metabolic rates.

Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study by Karpov et al. (2018), which details the use of a NAMPT inhibitor as a payload for ADCs.[9][10][12]

4.1. General Workflow for ADC Development

The development and testing of Nampt-IN-10-based ADCs follow a structured workflow, from payload modification to in vivo efficacy studies.

4.2. In Vitro Cytotoxicity Assay

This protocol is designed to assess the potency of the Nampt-IN-10 payload and its corresponding ADCs on various cancer cell lines.

-

Cell Culture : The selected cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB-453, NCI-N87) are cultured in appropriate media and conditions.

-

Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : The following day, cells are treated with a serial dilution of this compound or the corresponding ADC. The concentration range typically spans from picomolar to micromolar.

-

Incubation : The treated cells are incubated for a period of 72 hours.[1][11]

-

Viability Assessment : Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : The resulting data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a suitable nonlinear regression model.

Conclusion

This compound is a highly potent inhibitor of NAMPT with significant potential in the development of novel cancer therapeutics. Its application as a payload in Antibody-Drug Conjugates offers a promising strategy for the targeted delivery of this cytotoxic agent to tumor cells, thereby enhancing its therapeutic index. The provided data and protocols serve as a valuable resource for researchers engaged in the preclinical development of next-generation cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NAMPT | CymitQuimica [cymitquimica.com]

- 5. This compound | NAMPT抑制剂 | MCE [medchemexpress.cn]

- 6. Nampt-IN-10 TFA | TargetMol [targetmol.com]

- 7. Nampt-IN-10 TFA I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

Solubility and Stability of Nampt-IN-10 Trihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nampt-IN-10 trihydrochloride, a potent Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitor. The following information is intended to assist researchers in the effective handling, storage, and application of this compound in preclinical studies.

Introduction to Nampt-IN-10

Nampt-IN-10 is a small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, Nampt-IN-10 disrupts cellular NAD+ homeostasis, leading to energy depletion and apoptosis, particularly in cancer cells that are highly dependent on this pathway.[1][3] this compound has shown cytotoxic effects on various cancer cell lines, including A2780 and CORL23, with IC50 values in the low nanomolar range.[4][5]

Solubility of Nampt-IN-10

Quantitative Solubility Data (for Nampt-IN-10 TFA)

The following table summarizes the known solubility of Nampt-IN-10 TFA in various solvents and formulations.

| Solvent/Formulation | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Clear solution |

| Formulation 1 | ||

| 10% DMSO | ≥ 2.5 mg/mL | Clear solution |

| 40% PEG300 | ||

| 5% Tween-80 | ||

| 45% Saline | ||

| Formulation 2 | ||

| 10% DMSO | ≥ 2.5 mg/mL | Clear solution |

| 90% (20% SBE-β-CD in Saline) | ||

| Formulation 3 | ||

| 10% DMSO | ≥ 2.5 mg/mL | Clear solution |

| 90% Corn Oil |

Data sourced from InvivoChem product information for Nampt-IN-10 TFA.[6]

General Recommendations for Solubilization

For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.[7] For in vivo studies, the provided formulations offer options for achieving a suitable concentration for administration. When preparing formulations, it is advised to add the co-solvents sequentially and ensure each is fully dissolved before adding the next.[6] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Stability and Storage of Nampt-IN-10

Proper storage is crucial to maintain the integrity and activity of Nampt-IN-10. The following recommendations are based on information available for Nampt-IN-10 and similar small molecule inhibitors.

Solid Form

| Storage Temperature | Shelf Life |

| -20°C | 3 years |

| 4°C | 2 years |

Data sourced from InvivoChem product information for Nampt-IN-10 TFA.[6]

The solid powder should be stored in a tightly sealed container, protected from light and moisture.[6]

In Solvent

| Storage Temperature | Shelf Life |

| -80°C | 6 months |

| -20°C | 1 month |

Data sourced from InvivoChem and MedChemExpress product information for Nampt-IN-10 TFA and other inhibitors.[6][8]

Stock solutions, typically in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol for Solubility Determination (Kinetic Aqueous Solubility)

This protocol provides a general method for assessing the kinetic aqueous solubility of this compound in a buffer solution.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Preparation of Test Solutions: In a 96-well filter plate, prepare a series of dilutions of the DMSO stock solution in phosphate-buffered saline (PBS, pH 7.4) to achieve final nominal concentrations ranging from, for example, 1 µM to 500 µM. The final DMSO concentration should be kept constant (e.g., 1%).

-

Incubation: Cover the plate and shake gently at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.

-

Filtration: Filter the solutions through the filter plate to remove any undissolved precipitate.

-

Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile) and determine the concentration of the dissolved compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using known concentrations of the compound. The highest concentration that remains in solution without precipitation is considered the kinetic aqueous solubility.[9]

Protocol for Stability Assessment in Solution

This protocol outlines a method to evaluate the stability of this compound in a given solvent over time.

-

Preparation of Test Solution: Prepare a solution of this compound in the solvent of interest (e.g., DMSO, cell culture medium) at a known concentration.

-

Storage Conditions: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). Protect from light.

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

-

Analysis: Analyze the samples using HPLC to determine the percentage of the parent compound remaining. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each storage condition to determine the stability profile.

Visualization of NAMPT Signaling Pathway and Experimental Workflow

NAMPT Signaling Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy homeostasis and signaling.

Experimental Workflow for Evaluating Nampt-IN-10

A logical progression of experiments is essential for characterizing the activity of a novel NAMPT inhibitor.

This guide provides a foundational understanding of the solubility and stability of this compound. Researchers are encouraged to perform their own validation experiments to ensure the optimal performance of this compound in their specific experimental setups.

References

- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | NAMPT抑制剂 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nampt-IN-10 TFA I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]

- 7. Nampt-IN-10 TFA | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Journey of a NAMPT Inhibitor: A Technical Guide to the Pharmacokinetics and Bioavailability of Nampt-IN-10 Trihydrochloride

Disclaimer: Publicly available pharmacokinetic and bioavailability data for the specific compound Nampt-IN-10 trihydrochloride is limited. This guide provides a comprehensive framework for understanding the expected pharmacokinetic profile and the methodologies used to assess it, based on data from other potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors.

Introduction to this compound and its Therapeutic Rationale

This compound is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound disrupts the cellular energy metabolism and DNA repair mechanisms in cancer cells, which often exhibit high NAMPT expression and a heavy reliance on this pathway for their survival and proliferation.[2][3] This targeted approach makes NAMPT inhibitors a promising class of anti-cancer therapeutics. Understanding the pharmacokinetics (what the body does to the drug) and bioavailability (the extent and rate at which the drug reaches systemic circulation) of this compound is critical for its development as a therapeutic agent.

Predicted Pharmacokinetic Profile of this compound

While specific data for this compound is not available, we can infer its likely pharmacokinetic characteristics by examining preclinical data from other well-studied NAMPT inhibitors: FK866 (Daporinad), KPT-9274, and GNE-617.

Data Presentation: Preclinical Pharmacokinetics of Representative NAMPT Inhibitors

The following tables summarize key pharmacokinetic parameters for these compounds in various preclinical species. This data provides a valuable reference for predicting the behavior of new chemical entities like this compound.

Table 1: Intravenous Pharmacokinetic Parameters of FK866 in Mice

| Parameter | Value | Species | Dose | Reference |

| Half-life (T½) | ≈ 50 min | Mouse | 10 mg/kg | [1] |

| Cmax | 14 µM | Mouse | 10 mg/kg | [1] |

Table 2: Preclinical Oral Bioavailability and Plasma Clearance of GNE-617

| Species | Oral Bioavailability (F%) | Plasma Clearance (mL/min/kg) | Reference |

| Mouse | 29.7 | 36.4 | [4] |

| Rat | 33.9 | 19.3 | [4] |

| Monkey | 29.4 | 9.14 | [4] |

| Dog | 65.2 | 4.62 | [4] |

Table 3: General Pharmacokinetic Characteristics of KPT-9274

| Characteristic | Description | Species | Reference |

| Oral Bioavailability | Orally bioavailable | Preclinical models | [5][6] |

| In Vivo Efficacy | Dose-dependent tumor growth inhibition | Mouse | [5] |

Experimental Protocols for Pharmacokinetic and Bioavailability Studies

The following sections detail the standard methodologies for conducting preclinical pharmacokinetic and bioavailability studies for a novel small molecule inhibitor like this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedures for determining the pharmacokinetic profile of a compound after intravenous and oral administration in rodents (e.g., rats or mice).

3.1.1. Animal Models and Dosing

-

Species: Male Wistar rats or C57BL/6 mice are commonly used.[7][8]

-

Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for pre-dose fasting.

-

Dose Formulation:

-

Administration:

3.1.2. Blood Sample Collection and Processing

-

Sampling Route: Serial blood samples (approximately 100-200 µL) are collected from the femoral artery or another appropriate site at predetermined time points.[9]

-

Time Points: A typical sampling schedule for both IV and PO administration includes 0 (pre-dose), 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[9]

-

Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged at approximately 13,000 rpm for 5 minutes to separate the plasma.[9]

-

Storage: The resulting plasma supernatant is transferred to clean, labeled microcentrifuge tubes and stored frozen at -80°C until bioanalysis.[9]

Bioanalytical Method: LC-MS/MS for Plasma Sample Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[10][11]

3.2.1. Sample Preparation

-

Protein Precipitation: A simple and common method involves adding a cold organic solvent, such as acetonitrile (B52724) (ACN), to the plasma samples to precipitate proteins.[3][12] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant containing the analyte is transferred to a new plate or vial for analysis.

3.2.2. LC-MS/MS Analysis

-

Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with mobile phases consisting of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[3]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the target analyte and an internal standard.[10]

3.2.3. Data Analysis

-

Pharmacokinetic Parameters: The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

-

Bioavailability (F%): The absolute oral bioavailability is calculated using the following formula:

-

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the NAMPT signaling pathway and a typical experimental workflow for a preclinical pharmacokinetic study.

Caption: The NAMPT signaling pathway and its inhibition.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While specific pharmacokinetic data for this compound are not yet in the public domain, the information from surrogate NAMPT inhibitors provides a strong foundation for anticipating its in vivo behavior. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to design and execute the necessary studies to fully characterize the pharmacokinetic and bioavailability profile of this promising therapeutic candidate. Such studies are an indispensable step in the journey of translating a potent NAMPT inhibitor from a laboratory curiosity to a clinically effective anti-cancer agent.

References

- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics, toxicities, and biologic effects of FK866, a nicotinamide adenine dinucleotide biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karyopharm.com [karyopharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 12. Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Safety Profile and Toxicity of Nampt-IN-10 Trihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated safety profile and toxicity of Nampt-IN-10 trihydrochloride based on the known characteristics of the broader class of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors. As of the latest available information, specific preclinical safety and toxicity data for this compound are not publicly available. The information herein is intended for research and drug development professionals and should be interpreted with the understanding that it represents a class-based assessment.

Introduction

This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme in cellular redox reactions and a critical signaling molecule, making NAMPT a compelling target in oncology.[2][3][4] By inhibiting NAMPT, this compound disrupts cellular metabolism, leading to ATP depletion and ultimately, cell death, particularly in cancer cells that exhibit high metabolic rates and a strong dependence on the NAD+ salvage pathway.[2][4] this compound has demonstrated significant cellular potency against various cancer cell lines and is being explored as a novel payload for antibody-drug conjugates (ADCs).[1]

This technical guide aims to provide a detailed overview of the expected safety profile and toxicity of this compound, drawing from the extensive preclinical and clinical experience with other NAMPT inhibitors.

Mechanism of Action and On-Target Toxicity

The primary mechanism of action of NAMPT inhibitors involves the depletion of intracellular NAD+ pools. This leads to a cascade of downstream effects, including reduced ATP production, induction of apoptosis, and impairment of NAD+-dependent enzymatic activities.[2][4] The systemic depletion of NAD+, however, also underlies the on-target toxicities associated with this drug class.

Signaling Pathway of NAMPT Inhibition

Caption: Mechanism of action of this compound.

Preclinical Safety and Toxicity Profile of NAMPT Inhibitors

Preclinical studies with various NAMPT inhibitors have identified several key on-target toxicities. These are primarily observed in tissues with high metabolic activity and a strong reliance on the NAD+ salvage pathway.

Hematological Toxicity

Thrombocytopenia has been a significant dose-limiting toxicity for NAMPT inhibitors in both preclinical models and clinical trials.[5][6] Other bone marrow-related toxicities, such as anemia and neutropenia, are also potential risks.[5]

Retinal Toxicity

NAMPT inhibitor-induced retinal toxicity has been observed in rodent safety studies.[3] This toxicity can have a rapid onset and primarily affects the photoreceptor and outer nuclear layers of the retina.[3]

Cardiotoxicity

Cardiac toxicity, characterized by congestive heart failure and myocardial degeneration, has been reported in rodents following short-term administration of NAMPT inhibitors.[2]

Quantitative Toxicity Data for NAMPT Inhibitors (Class Data)

The following table summarizes representative quantitative toxicity data for various NAMPT inhibitors from preclinical studies. Note: This data is not specific to this compound.

| Compound | Animal Model | Route of Administration | Observed Toxicity | Reference |

| GMX1778 | Mouse | Oral | Not specified in abstract | [7] |

| A-1326133 | Rat, Dog | Not specified | Retinal toxicity | [7] |

| GNE-617 | Rodent | Not specified | Retinal and cardiac toxicity | |

| GMX1778 | Rodent | Not specified | Retinal toxicity |

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 5 | [1] |

| CORL23 | Lung Carcinoma | 19 | [1] |

| NCI-H526 (c-Kit expressing) | Small Cell Lung Cancer | 2 | [1] |

| MDA-MB-453 (HER2 expressing) | Breast Carcinoma | 0.4 | [1] |

| NCI-N87 (HER2 expressing) | Gastric Carcinoma | 1 | [1] |

Mitigation Strategies

The co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate the on-target toxicities of NAMPT inhibitors. NA can be converted to NAD+ via the Preiss-Handler pathway, which is independent of NAMPT. This approach aims to rescue normal tissues from NAD+ depletion while maintaining the anti-tumor efficacy in cancer cells that may lack the necessary enzymes for the Preiss-Handler pathway (NAPRT1-deficient tumors).[2][8][9] However, the effectiveness of this strategy can be variable, with some studies showing only partial mitigation of toxicities in vivo.[2]

Experimental Workflow for Assessing Toxicity Mitigation

Caption: Workflow for evaluating toxicity mitigation strategies.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the safety and toxicity of novel compounds. Below are generalized protocols for key in vivo and in vitro toxicity studies relevant to NAMPT inhibitors.

In Vivo Maximum Tolerated Dose (MTD) Study in Rodents

-

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

-

Animal Model: Male and female mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).

-

Route of Administration: Intravenous, intraperitoneal, or oral, depending on the intended clinical route.

-

Dosing Regimen: Single dose or daily doses for a short duration (e.g., 5-7 days).

-

Parameters Monitored:

-

Clinical observations (daily): Body weight, food/water consumption, signs of morbidity.

-

Hematology (at termination): Complete blood counts (CBC) to assess for thrombocytopenia, anemia, and neutropenia.

-

Serum Chemistry (at termination): To evaluate organ function (liver, kidney).

-

Histopathology (at termination): Microscopic examination of key organs and tissues, with a focus on bone marrow, retina, and heart.

-

-

Data Analysis: The MTD is typically defined as the dose level at which no more than 10% weight loss is observed and no mortality or severe clinical signs occur.

In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes

-

Objective: To evaluate the potential for this compound to induce cardiotoxicity in a human-relevant in vitro model.

-

Cell Model: Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes.

-

Methodology:

-

Culture iPSC-cardiomyocytes until a spontaneously beating syncytium is formed.

-

Expose the cells to a range of concentrations of this compound.

-

Assess cardiotoxicity using multiple endpoints:

-

Beating Rate and Rhythm: Measured using microelectrode arrays (MEA) or impedance-based systems.

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Structural Integrity: Examined by immunofluorescence staining for cardiac-specific markers (e.g., troponin T).

-

-

-

Data Analysis: Concentration-response curves are generated to determine the EC50 for effects on cardiomyocyte function and viability.

Conclusion

This compound, as a potent NAMPT inhibitor, holds promise as a novel anti-cancer agent. However, based on the established safety profile of the NAMPT inhibitor class, it is anticipated that this compound may exhibit on-target toxicities, including hematological, retinal, and cardiac effects. A thorough and rigorous preclinical safety evaluation is imperative to characterize the specific toxicity profile of this compound and to determine a potential therapeutic window. The use of mitigation strategies, such as co-administration with nicotinic acid, warrants investigation but requires careful evaluation of its impact on both safety and efficacy. The experimental protocols and data presented in this guide provide a framework for the continued preclinical development of this compound and other novel NAMPT inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]

Nampt-IN-10 Trihydrochloride: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Given the heightened reliance of many cancer cells on this pathway to meet their metabolic demands, NAMPT has emerged as a compelling therapeutic target. This compound has shown significant promise, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs), offering a novel non-antimitotic mechanism of action. This technical guide provides an in-depth overview of the target engagement and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound (referred to as compound 4 in foundational research) and its corresponding Antibody-Drug Conjugates (ADCs).

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Target Antigen | IC50 (nM) |

| A2780 | - | 5[1] |

| CORL23 | - | 19[1] |

| NCI-H526 | c-Kit | 2[1] |

| MDA-MB-453 | HER2 | 0.4[1] |

| NCI-N87 | HER2 | 1[1] |

Table 2: In Vitro Cytotoxicity of Anti-c-Kit and Anti-HER2 ADCs with Nampt-IN-10 Payload

| ADC Identifier | Target | Linker-Payload | Cell Line | IC50 (pM) |

| ADC-3 | c-Kit | LP3 | NCI-H526 | 9[2] |

| ADC-4 | c-Kit | LP4 | NCI-H526 | 40[2] |

| ADC-5 | HER2 | LP4 | MDA-MB-453 | 6 |

| ADC-5 | HER2 | LP4 | NCI-N87 | 17 |

| ADC-6 | Isotype Control | LP4 | NCI-H526 | >10,000 |

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of NAMPT. This leads to a depletion of the cellular NAD+ pool, a critical coenzyme for a multitude of cellular processes, including redox reactions, energy metabolism, and DNA repair. The resulting energy crisis and metabolic collapse ultimately trigger cell death.

Experimental Protocols

Detailed methodologies for the key experiments involved in the validation of this compound are provided below. These protocols are based on established methods for NAMPT inhibitors.

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its ADC formulations.

Materials:

-

Cancer cell lines (e.g., A2780, NCI-H526)

-

Complete cell culture medium

-

This compound or ADC

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound or the ADC in complete culture medium.

-

Treatment: Add the serially diluted compound to the wells. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest compound concentration).

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Bioconjugation of Nampt-IN-10 to Antibodies

This protocol outlines the general procedure for conjugating the Nampt-IN-10 payload to a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., anti-c-Kit, anti-HER2)

-

Linker-payload construct of Nampt-IN-10

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer (e.g., PBS with EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction: Partially reduce the antibody by incubating it with a molar excess of a reducing agent like TCEP to expose free cysteine residues in the hinge region.

-

Conjugation: Add the linker-payload construct to the reduced antibody solution. The maleimide (B117702) group on the linker will react with the free sulfhydryl groups of the cysteine residues.

-

Quenching: Quench any unreacted linker-payload by adding a quenching reagent such as N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated payload and other impurities using size-exclusion chromatography (SEC).

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

In Vivo Efficacy in a Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of Nampt-IN-10 based ADCs.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., GIST-T1)

-

ADC-3 or ADC-4

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the ADC (e.g., 20 mg/kg) and vehicle control intravenously (i.v.) on a specified schedule (e.g., once every 28 days).

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental and logical processes in the validation of this compound.

References

Off-Target Effects of Nampt-IN-10 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] While its on-target activity shows promise, particularly in oncology, a thorough understanding of its off-target effects is critical for preclinical and clinical development. This technical guide provides an in-depth overview of the known on-target effects and potential off-target profile of this compound, based on available data for this compound and related NAMPT inhibitors. It details the experimental protocols for assessing off-target activities and presents data in a structured format to aid in the evaluation of its selectivity and potential liabilities.

Introduction to this compound

This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[2][3] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive therapeutic target.[4] Nampt-IN-10 has demonstrated potent cytotoxic effects in various cancer cell lines.[1] However, as with any targeted therapy, understanding its selectivity is paramount. This document serves as a guide to the potential off-target effects of Nampt-IN-10, drawing on data from the broader class of NAMPT inhibitors to inform its potential safety profile.

On-Target Activity of this compound

The primary mechanism of action for Nampt-IN-10 is the inhibition of NAMPT, leading to depletion of intracellular NAD+ pools. This disrupts cellular metabolism and redox balance, ultimately triggering cell death in susceptible, often cancerous, cells.[5][6] The on-target potency of Nampt-IN-10 has been demonstrated in several cancer cell lines.

Table 1: On-Target Cellular Potency of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| A2780 | Ovarian Carcinoma | 5 |

| CORL23 | Small Cell Lung Cancer | 19 |

| NCI-H526 (c-Kit expressing) | Small Cell Lung Cancer | 2 |

| MDA-MB-453 (HER2 expressing) | Breast Cancer | 0.4 |

| NCI-N87 (HER2 expressing) | Gastric Carcinoma | 1 |

Data sourced from Karpov AS, et al. ACS Med Chem Lett. 2018.[1]

Potential Off-Target Effects of NAMPT Inhibitors

While specific off-target screening data for this compound is not publicly available, the broader class of NAMPT inhibitors has undergone such investigations. Early NAMPT inhibitors were associated with dose-limiting toxicities, including thrombocytopenia and gastrointestinal disturbances, which could be due to on-target effects in healthy tissues or off-target activities.[4] Cardiotoxicity has also been identified as a potential on-target toxicity associated with NAMPT inhibition in preclinical models.[5]

A common method to identify off-target interactions is through broad-panel kinase screening, as kinases are frequent off-targets for small molecule inhibitors.

Table 2: Illustrative Kinase Off-Target Profile for a Hypothetical NAMPT Inhibitor

| Kinase Target | Percent Inhibition @ 1 µM |

| Kinase A | 85% |

| Kinase B | 52% |

| Kinase C | 15% |

| Kinase D | <10% |

| ... (400+ other kinases) | <10% |

This table is for illustrative purposes only and does not represent actual data for this compound.

Signaling Pathways and Experimental Workflows

NAMPT Signaling Pathway

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream processes affected by its inhibition.

Caption: The NAMPT enzyme's role in the NAD+ salvage pathway.

Experimental Workflow for Off-Target Kinase Screening

This diagram outlines a typical workflow for identifying off-target kinase interactions.

Caption: Workflow for off-target kinase profiling.

Experimental Protocols

Broad-Panel Kinase Screen

Objective: To identify potential off-target interactions of a test compound against a large panel of purified human kinases.

Methodology:

-

Compound Preparation: The test compound (e.g., this compound) is solubilized in DMSO to create a stock solution.

-

Assay Setup: The assay is typically performed in multi-well plates. Each well contains a specific purified kinase, its corresponding substrate, and ATP.

-

Incubation: The test compound is added to the wells at a fixed concentration (commonly 1 µM or 10 µM) and incubated with the kinase reaction mixture.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radiometric assays (measuring incorporation of ³³P-ATP) or fluorescence/luminescence-based assays.

-

Data Analysis: The activity of each kinase in the presence of the test compound is compared to a vehicle control (DMSO) to calculate the percent inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement and identify off-target binding in a cellular environment.

Methodology:

-

Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

-

Heating: The treated cells are heated at various temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Quantification: The amount of the target protein (and other proteins of interest) remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

-

Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement. This can be performed in a proteome-wide manner to identify unexpected off-targets.

Conclusion and Future Directions

This compound is a potent on-target inhibitor of NAMPT. While specific off-target data is limited, the methodologies described in this guide provide a clear path for a comprehensive evaluation of its selectivity profile. Future studies should focus on broad-panel kinase screening and proteome-wide cellular target engagement assays to fully characterize the off-target landscape of Nampt-IN-10. This will be crucial for its continued development and for understanding its full therapeutic potential and safety profile. The potential for on-target toxicities, such as cardiotoxicity, also warrants careful investigation in relevant preclinical models.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nampt-IN-10 Trihydrochloride as an ADC Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nampt-IN-10 trihydrochloride is a potent inhibitor of Nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for NAD+ regeneration, which is essential for cellular metabolism, DNA repair, and signaling.[2][3] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and subsequent apoptotic cell death, making it an attractive target for cancer therapy.[4]

Antibody-Drug Conjugates (ADCs) offer a strategy to deliver potent cytotoxic agents like this compound directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity associated with small molecule inhibitors.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an ADC payload.

Mechanism of Action

This compound exerts its cytotoxic effect by inhibiting the NAMPT enzyme. This blockage disrupts the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[5] The resulting depletion of intracellular NAD+ levels impairs the function of NAD+-dependent enzymes such as PARPs and sirtuins, which are vital for DNA repair and cellular stress responses.[2][6] This ultimately leads to catastrophic metabolic failure and apoptosis in cancer cells.[4]

Figure 1: NAMPT Signaling Pathway and Inhibition by Nampt-IN-10.

Data Presentation

In Vitro Cytotoxicity of this compound and a Representative ADC

The following tables summarize the in vitro cytotoxicity of unconjugated this compound and a representative NAMPT inhibitor-based ADC across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Target Antigen Expression | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | - | 5 | [7] |

| CORL23 | Lung Cancer | - | 19 | [7] |

| NCI-H526 | Small Cell Lung Cancer | c-Kit | 2 | [7] |

| MDA-MB-453 | Breast Cancer | HER2 | 0.4 | [7] |

| NCI-N87 | Gastric Cancer | HER2 | 1 | [7] |

Table 2: In Vitro Cytotoxicity of a Representative HER2-Targeted NAMPT Inhibitor ADC

| Cell Line | Target Antigen Expression | ADC IC50 (pM) | Isotype Control ADC IC50 (nM) | Selectivity Index | Reference |

| MDA-MB-453 | HER2-positive | < 0.3 | 56 | >150,000 | [8] |

| THP-1 | HER2-negative | - | 30 | - | [8] |

In Vivo Efficacy of a Representative NAMPT Inhibitor ADC

The following table summarizes the in vivo anti-tumor efficacy of a representative NAMPT inhibitor-based ADC in a xenograft model.

Table 3: In Vivo Efficacy of a B7H3-Targeted NAMPT Inhibitor ADC in a THP-1 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (T/C ratio) | Complete Responses | Reference |

| Vehicle | - | Q7Dx3 | - | 0/7 | [6] |

| B7H3-ADC (DAR 7.8) | 5 | Q7Dx3 | 0.00 | 6/7 | [6] |

| Isotype Control ADC | 5 | Q7Dx3 | Not specified | 0/7 | [6] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes a representative method for conjugating this compound to a monoclonal antibody (mAb) using a linker with a maleimide (B117702) group for reaction with reduced antibody thiols.

Figure 2: Experimental Workflow for ADC Production.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound functionalized with a maleimide-containing linker (Nampt-IN-10-Linker-Maleimide)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns

-

Size exclusion chromatography (SEC) system

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into PBS, pH 7.4 to a final concentration of 5-10 mg/mL. Ensure the buffer is free of amines (e.g., Tris) and stabilizers like BSA.

-

-

Antibody Reduction:

-

Add a 10-fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Purification of Reduced Antibody:

-

Immediately after reduction, remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

-

-

Conjugation Reaction:

-

Prepare a stock solution of Nampt-IN-10-Linker-Maleimide in DMSO (e.g., 10 mM).

-

Add a 5- to 10-fold molar excess of the Nampt-IN-10-Linker-Maleimide solution to the reduced mAb.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted payload-linker and other small molecules using size exclusion chromatography (SEC).

-

-

ADC Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, reverse-phase chromatography, or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the in vitro potency of a Nampt-IN-10-based ADC using a cell viability assay.

Materials:

-

Target antigen-positive and -negative cancer cell lines

-

Complete cell culture medium

-

Nampt-IN-10 ADC and a non-binding isotype control ADC

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-